molecular formula C9H3Br5O2 B1587549 Pentabromophenyl acrylate CAS No. 52660-82-9

Pentabromophenyl acrylate

Cat. No.: B1587549
CAS No.: 52660-82-9
M. Wt: 542.6 g/mol
InChI Key: BKKVYNMMVYEBGR-UHFFFAOYSA-N
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Description

Pentabromophenyl acrylate is a useful research compound. Its molecular formula is C9H3Br5O2 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKVYNMMVYEBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52660-83-0
Record name 2-Propenoic acid, 2,3,4,5,6-pentabromophenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52660-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20392732
Record name Pentabromophenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52660-82-9
Record name Pentabromophenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentabromophenyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the reactivity characteristics of Pentabromophenyl Acrylate in copolymerization reactions?

A1: Research indicates that this compound exhibits a high reactivity ratio in copolymerization reactions with monomers like acrylonitrile and styrene. [, , ] This means it tends to react with itself more readily than with the comonomer. Studies have shown that its reactivity is higher than 2,3-Dibromopropyl Acrylate and 2,4,6-Tribromophenyl Acrylate in similar reactions. [, ] This high reactivity influences the copolymer composition and potentially impacts the final material properties.

Q2: Can you elaborate on the relationship between monomer feed composition and the final terpolymer composition when this compound is involved?

A2: Studies on the terpolymerization of Acrylonitrile, Styrene, and this compound in Dimethylformamide solution revealed a predictable relationship between monomer feed composition and the final terpolymer composition. [] The experimental data aligned well with calculations based on the Alfrey-Goldfinger equation, demonstrating the applicability of this model in predicting terpolymerization behavior. Triangular coordinate graphs effectively represent the correlation between monomer feed and terpolymer compositions, aiding in understanding the influence of varying monomer ratios.

Q3: Does the presence of this compound create unique compositional points in terpolymerization reactions?

A3: While no true ternary azeotropic composition point was identified in the Acrylonitrile-Styrene-Pentabromophenyl Acrylate system, a "pseudoazeotropic" region was observed. [] This finding suggests a specific range of monomer feed compositions where the terpolymer composition remains relatively constant despite variations in conversion. This information is crucial for controlling and tailoring the final terpolymer properties for specific applications.

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